2-(1-naphthyl)benzamide
Description
Contextualization within the Benzamide (B126) Chemical Class
Benzamides are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. nih.govamazonaws.com This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiscispace.com The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties.
Table 1: General Properties of the Benzamide Chemical Class
| Property | Description |
| Core Structure | A benzene ring bonded to a carboxamide functional group (-CONH2). ontosight.ai |
| Physical State | Typically white or pale-colored crystalline solids at room temperature. amazonaws.comacs.org |
| Solubility | Generally have limited solubility in water but are soluble in many organic solvents. amazonaws.comontosight.ai |
| Biological Significance | Serves as a foundational structure for numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and kinase inhibitors. nih.govscispace.com |
Significance of Naphthyl-Substituted Benzamide Scaffolds in Molecular Design
The incorporation of a naphthalene (B1677914) ring into the benzamide structure, as seen in 2-(1-naphthyl)benzamide, introduces a bulky, hydrophobic, and polycyclic aromatic system. This naphthyl moiety significantly influences the molecule's shape, size, and electronic properties, which are critical for its interactions with biological macromolecules. ontosight.ai The extended aromatic system of the naphthalene group can engage in π-π stacking and hydrophobic interactions within the binding sites of proteins, such as enzymes and receptors. ontosight.ai
In the realm of drug design, naphthyl-substituted scaffolds have been investigated for their potential as inhibitors of various enzymes. For instance, derivatives of N-benzoyl-2-hydroxybenzamides featuring a naphthyl group have shown activity against parasitic protozoa like P. falciparum. nih.gov Furthermore, the naphthalene moiety is a key feature in some non-covalent competitive inhibitors of the papain-like protease (PLpro) of SARS-CoV. nih.gov
Overview of Academic Research Trajectories for this compound and Related Congeners
While direct and extensive research specifically on this compound is still emerging, the academic interest in its structural analogues and derivatives provides a clear indication of its potential research trajectories. Much of the current research focuses on congeners of this compound, particularly those with additional functional groups that enhance their biological activity or provide sites for further chemical modification.
A notable area of investigation is the synthesis and biological evaluation of ortho-substituted benzamides. For example, research on ortho-substituted N-phenylbenzamides has explored their potential as kinase inhibitors, demonstrating that small structural changes can significantly alter their target profiles. nih.gov The synthesis of various benzamide derivatives, including those with naphthyl groups, has been a subject of interest, with studies exploring novel synthetic routes and their potential applications in areas such as antiviral research. acs.orgnih.gov
One specific reaction involving this compound is its remote metalation and cyclization to form benzo[c]fluorenone, indicating its utility as a precursor in the synthesis of more complex polycyclic structures.
Research into compounds like 2-amino-N-(1-naphthyl)benzamide highlights the exploration of this scaffold in the development of agents with potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The presence of the amino group provides a handle for further derivatization and can influence the compound's binding to biological targets.
Table 2: Selected Research on Congeners of this compound
| Compound/Derivative | Research Focus | Potential Application |
| Ortho-substituted N-phenylbenzamides | Kinase inhibition profiling. nih.gov | Anticancer agents. nih.gov |
| 2-Amino-N-(1-naphthyl)benzamide | Synthesis and exploration of biological activities. ontosight.ai | Anti-inflammatory, antimicrobial, anticancer agents. ontosight.ai |
| Naphthyl-substituted benzamides | Synthesis of fused heterocycles. nih.gov | Antiviral agents. nih.gov |
| N-(1-naphthyl)acetamide and N-(1-naphthyl)benzamide | One-pot synthesis of highly stabilized ylides. researchgate.netniscpr.res.in | Synthetic intermediates. researchgate.netniscpr.res.in |
| N-Benzoyl-2-hydroxybenzamides with naphthyl groups | Antiprotozoal activity. nih.gov | Antimalarial drugs. nih.gov |
The ongoing investigation into these and other related compounds underscores the growing recognition of the this compound scaffold as a valuable starting point for the design and discovery of new chemical probes and therapeutic leads. Future research will likely focus on elucidating the specific biological targets of this compound and its derivatives, optimizing their activity through structural modifications, and exploring their potential in a wider range of biological contexts.
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQNSKHEGRKJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 1 Naphthyl Benzamide
Established Synthetic Pathways for 2-(1-naphthyl)benzamide
The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are employed to produce this compound.
Amide Coupling Reactions
Amide coupling reactions represent a direct and widely used approach for the synthesis of this compound. These methods typically involve the reaction of a carboxylic acid derivative with an amine, often facilitated by a coupling agent to enhance reaction efficiency.
A common strategy is the use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT). For instance, (R)-(+)-1-(1-naphthyl)ethylamine can be coupled with benzoic acid derivatives using EDCI and HOBT in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (CH2Cl2) to yield the corresponding N-(1-naphthyl)ethyl)benzamide derivative. nih.gov This method is valued for its mild reaction conditions and generally high yields.
Another approach involves the use of propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent. This allows for the coupling of a sulfonamide-containing benzoic acid with an aniline (B41778) or amine to form the desired benzamide (B126). nih.gov The modularity of this synthetic scheme is a significant advantage, as it allows for the synthesis of the amide first, followed by the formation of the sulfonamide, or vice versa. nih.gov
The table below summarizes common coupling agents used in the synthesis of benzamide derivatives.
| Coupling Agent | Abbreviation | Co-reagent/Additive | Typical Solvent |
| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDCI | 1-hydroxybenzotriazole (HOBT) | Dichloromethane (CH2Cl2) |
| Propylphosphonic anhydride | T3P | Not always required | Dichloromethane (CH2Cl2) |
| N,N′-Dicyclohexylcarbodiimide | DCC | Not always required | Dimethylformamide (DMF) |
| 1,1′-Carbonyldiimidazole | CDI | Not always required | Tetrahydrofuran (THF) |
Multi-Step Synthesis Approaches
Multi-step synthesis provides a versatile platform for constructing complex this compound analogues that may not be accessible through direct coupling. aip.org These synthetic sequences often involve the initial preparation of a key intermediate, which is then elaborated to the final product.
One such multi-step strategy involves the Friedel-Crafts ring closure of 2-(1-naphthyl)benzoic acid derivatives. This can be achieved by first performing a modified Ullmann cross-coupling reaction between a nitro-substituted 1-iodonaphthalene (B165133) and a methyl 2-iodobenzoate. The resulting 2-(1-naphthyl)benzoic acid derivative can then undergo an intramolecular Friedel-Crafts reaction to form a benzanthrone. researchgate.net
Another example involves the synthesis of N-(2,4-Dibromonaphthyl)benzamide, which is prepared through the benzoylation of 2,4-Dibromonaphthylamine in pyridine. orientjchem.org This highlights how a pre-functionalized naphthalene (B1677914) derivative can be a key starting material in a multi-step sequence.
Furthermore, a one-pot, two-step synthesis has been developed for related structures, such as 1,2,4-thiadiazoles, starting from primary amides. rsc.org This methodology, which involves thiolation with Lawesson's reagent followed by oxidative dimerization, showcases the potential for efficient multi-step processes in synthesizing related heterocyclic systems. rsc.org While not directly for this compound, the principles can be adapted.
Derivatization Strategies for Structural Modification
The biological activity and material properties of this compound can be finely tuned by introducing various substituents and modifications to its core structure.
Introduction of Substituents on the Benzamide Moiety
Modification of the benzamide ring is a common strategy to explore structure-activity relationships. The introduction of substituents can influence the electronic properties, conformation, and binding interactions of the molecule.
For example, in the context of developing inhibitors for the SARS-CoV papain-like protease (PLpro), the addition of an amine group at the 5-position of the benzamide ring of a related N-naphthylethylbenzamide resulted in a compound with enhanced inhibitory activity. nih.gov Specifically, the incorporation of a 5-methylamine substituent on the benzamide ring led to a significant increase in potency. nih.gov
Further modifications, such as the introduction of iodo or cyano groups at the 5-position of a 2-methylbenzamide (B88809) moiety, have also been explored. nih.gov These substitutions are typically achieved through multi-step sequences starting from a substituted toluic acid. nih.gov However, it's important to note that not all modifications lead to improved activity. In some cases, alterations to the benzamide phenyl ring have resulted in inactive compounds. nih.gov
The following table illustrates the effect of substituents on the benzamide moiety on the inhibitory activity against SARS-CoV PLpro for a series of N-[(R)-1-(1-naphthyl)ethyl]benzamide derivatives. nih.gov
| Compound | Substituent on Benzamide Ring | IC50 (µM) |
| 2 | 5-methylamino-2-methyl | 0.46 |
| 32 | 2-methyl-5-iodo | Not specified |
| 33 | 2-methyl-5-cyano | Not specified |
Modifications on the Naphthyl Moiety
Altering the naphthyl portion of the molecule provides another avenue for structural diversification. The position of attachment and the presence of substituents on the naphthalene ring system can significantly impact the molecule's properties.
Studies have shown a preference for the 1-naphthyl isomer over the 2-naphthyl isomer in certain biological contexts, suggesting that the polarizability of the 1-naphthyl group can be crucial for binding to specific targets. nih.gov
The synthesis of derivatives with modified naphthyl groups often requires starting from a pre-functionalized naphthalene. For instance, N-(2,4-Dibromonaphthyl)benzamide is synthesized from 2,4-Dibromonaphthylamine. orientjchem.org This approach allows for the introduction of specific substituents on the naphthyl ring before the amide bond formation.
Linker Modifications in Naphthyl-Benzamide Hybrids
In the development of hybrid molecules, the linker can be designed to be metabolically stable or cleavable. mdpi.com A stable linker ensures that the two pharmacophoric units remain connected, while a cleavable linker allows for the release of the individual components within a biological system. mdpi.com
An example of linker modification can be seen in the synthesis of N-(6-((7-nitrobenzo[c] nih.govresearchgate.netnih.govoxadiazol-4-yl)thio)hexyl)benzamide. In this case, an ester linkage in a parent compound was replaced with a more metabolically stable amide linkage. nih.gov This change was achieved by first acylating 6-amino-1-hexanethiol with benzoyl chloride to form an intermediate with the desired linker, which was then coupled to the nitrobenzoxadiazole moiety. nih.gov This strategic modification resulted in a compound with improved stability and enhanced cytotoxic activity. nih.gov
Novel Synthetic Approaches and Catalyst Applications
The synthesis of 2-(aryl)benzamides, including this compound, has been an area of active research, driven by the quest for more efficient, selective, and environmentally benign chemical processes. Modern synthetic strategies have increasingly moved away from classical methods that often require harsh conditions and stoichiometric reagents, towards innovative catalytic approaches. These novel methods primarily leverage transition-metal catalysis, including palladium, copper, and cobalt-based systems, to facilitate key bond-forming steps such as C-N and C-C cross-coupling reactions, as well as direct C-H activation.
One prominent strategy involves the palladium-catalyzed coupling of halo-amides. For instance, the synthesis of N-(1-naphthyl)-2-halobenzamides, which are derivatives of this compound, serves as a key step in the synthesis of benzo[c]phenanthridine (B1199836) alkaloids. In this approach, 2-iodobenzoic acid or 2-bromobenzoic acid is coupled with 1-naphthylamine (B1663977) to form the corresponding halo-amide. These intermediates can then undergo intramolecular cyclization. The initial amide formation itself is a critical step, often achieved through standard peptide coupling protocols or by converting the carboxylic acid to a more reactive species like an acyl chloride before reaction with the amine.
More advanced and atom-economical methods focus on the direct formation of the aryl-aryl or aryl-nitrogen bond using catalytic cross-coupling reactions. These methods offer significant advantages in terms of efficiency and substrate scope.
A notable development is the use of a reusable cobalt-copper catalyst for the cross-coupling reaction to synthesize N-(naphthalen-1-yl)benzamide directly. rsc.org This dual-metal system showcases the potential for more sustainable catalytic processes in the synthesis of this class of compounds.
Another innovative approach is the palladium-catalyzed denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids. rsc.org This reaction provides a novel route to ortho-arylated benzamides. By using a naphthylboronic acid, this method can be applied to synthesize this compound derivatives. The reaction is believed to proceed through a five-membered aza-palladacyclic intermediate. rsc.org
Furthermore, C-H activation has emerged as a powerful tool for the ortho-functionalization of benzamides. While many examples focus on alkylation or arylation with different directing groups, the principles can be extended to the synthesis of specific biaryl amides. For example, cobalt-catalyzed ortho-alkylation of secondary benzamides has been demonstrated, showcasing the feasibility of activating the C-H bond at the 2-position of the benzoyl group. acs.org Similarly, rhodium-catalyzed C-H activation of benzamides has been used to add to imines, indicating the benzamide moiety's utility in such transformations. nih.gov
The table below summarizes some of the novel catalytic approaches that can be applied to the synthesis of this compound and its derivatives.
| Catalytic System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium(II) acetate (B1210297) / Triphenylphosphine | 2-Halobenzoic acid and 1-Naphthylamine | N-(1-Naphthyl)-2-halobenzamide | Forms a key intermediate for cyclization; applicable to iodo and bromo derivatives. | clockss.org |
| Cobalt-Copper reusable catalyst | (Hetero)aryl chlorides and (Hetero)aryl amines | N-(naphthalen-1-yl)benzamide | Direct cross-coupling to form the target compound. | rsc.org |
| Palladium catalyst | 1,2,3-Benzotriazin-4(3H)-ones and Naphthylboronic acid | ortho-Arylated benzamides | Denitrogenative coupling; proceeds via an aza-palladacyclic intermediate. | rsc.org |
| Cobalt(II) acetylacetonate (B107027) / Grignard reagent | Secondary benzamides and Alkyl chlorides | ortho-Alkylated benzamides | Demonstrates C-H activation at the ortho-position of the benzamide. | acs.org |
| Rhodium(III) complex / Silver co-catalyst | Benzamides and N-Sulfonyl imines | α-Branched amines | Amide-directed C-H activation and addition to C-N double bonds. | nih.gov |
These examples highlight the significant progress in developing sophisticated catalytic systems for the synthesis of complex benzamides. The application of palladium, copper, cobalt, and rhodium catalysts has enabled milder reaction conditions, greater functional group tolerance, and higher selectivity, opening new avenues for the efficient construction of molecules like this compound.
Advanced Structural Characterization and Conformational Analysis of 2 1 Naphthyl Benzamide Derivatives
Spectroscopic Analysis in Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) Studies
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. In the case of 2-(1-naphthyl)benzamide derivatives, NMR studies confirm the presence and connectivity of the benzamide (B126) and naphthyl moieties. ontosight.ai For instance, in a related compound, N-phenylbenzamide, the amide proton (N-H) appears as a singlet at 10.25 ppm in the ¹H NMR spectrum (in DMSO-d6), indicating its distinct chemical environment. rsc.org The aromatic protons of the benzoyl and naphthyl rings typically resonate in the downfield region of the spectrum, between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing detailed information about their relative positions.
The ¹³C NMR spectrum further corroborates the structure, with the carbonyl carbon of the amide group appearing at a characteristic downfield shift. For example, in N-phenylbenzamide, this carbon resonates at 166.02 ppm. rsc.org The various aromatic carbons of the naphthyl and benzoyl rings also show distinct signals, allowing for a complete assignment of the carbon skeleton.
Table 1: Representative ¹H and ¹³C NMR Data for Amide Compounds
| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|---|
| N-phenylbenzamide | ¹H | DMSO-d6 | 10.25 (s, 1H, NH), 7.97–7.95 (m, 2H), 7.67–7.52 (m, 5H), 7.38–7.34 (m, 2H), 7.13–7.09 (m, 1H) |
| ¹³C | DMSO-d6 | 166.02, 139.64, 135.46, 132.01, 129.07 (2C), 128.85 (2C), 128.12 (2C), 124.12, 120.82 (2C) | |
| N-benzyl-1-naphthamide | ¹H | CDCl₃ | 8.34 (m, 1H), 7.90–7.85 (m, 2H), 7.58–7.52 (m, 3H), 7.41–7.30 (m, 6H), 6.53 (s, 1H, NH), 4.68 (d, 2H) |
| ¹³C | CDCl₃ | 169.52, 138.25, 134.35, 133.76, 130.75, 130.26, 128.89 (2C), 128.39, 127.94 (2C), 127.68, 127.21, 126.51, 125.53, 125.05, 124.76, 44.12 |
Data sourced from a study on related amide compounds. rsc.org
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. uc.edu For this compound, key vibrational modes include the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II).
The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. The amide I band, primarily due to the C=O stretching vibration, is a strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. scientists.uz In a study of a related benzamide derivative, this band was observed to shift upon coordination with a metal ion, indicating the involvement of the carbonyl oxygen in bonding. scientists.uz
Raman spectroscopy offers complementary information. While the C=O stretch is also Raman active, aromatic ring vibrations often give rise to strong signals in the Raman spectrum, aiding in the characterization of the naphthyl and benzoyl moieties. umsl.edu The combination of IR and Raman data allows for a more complete picture of the vibrational properties of the molecule. umsl.edufaccts.de
Table 2: Key IR Absorption Frequencies for Amide Functional Groups
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bond. |
| Amide I (C=O Stretch) | 1630 - 1680 | Primarily due to the carbonyl group stretching. |
| Amide II (N-H Bend) | 1550 - 1640 | A combination of N-H in-plane bending and C-N stretching. |
| C-N Stretch | 1400 - 1450 | Stretching of the carbon-nitrogen bond. |
Mass Spectrometry for Molecular Identification
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com For a derivative like N-(1-naphthyl)-4-methylbenzamide, the molecular weight is 261.3178 g/mol . nist.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization. This technique is essential for confirming the identity of newly synthesized compounds. ontosight.ai
X-ray Crystallography in Determining Solid-State Conformation
Studies on related benzamide structures have shown that intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing. researchgate.net For instance, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of extended networks in the crystal lattice. The relative orientation of the naphthyl and benzoyl rings is also a key feature determined by X-ray analysis.
Conformational Dynamics and Stereochemical Considerations
The structure of this compound is not static; the molecule can exhibit dynamic behavior, particularly involving rotation around single bonds.
Hindered Internal Rotation Phenomena
A key conformational feature of amides is the hindered rotation around the carbon-nitrogen bond of the amide group. ias.ac.in This is due to the partial double bond character of the C-N bond, which arises from resonance delocalization of the nitrogen lone pair with the carbonyl group. This restricted rotation can lead to the existence of different rotational isomers, or conformers, which can be observed and studied using dynamic NMR spectroscopy. researchgate.net The energy barrier to this rotation is typically in the range of 50 to 90 kJ/mol for many amides. ias.ac.in In sterically hindered amides, this barrier can be even higher. ethz.ch The rate of this internal rotation is temperature-dependent, and by analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic parameters for this dynamic process. researchgate.netrsc.org This phenomenon is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Helicity and Chirality in Derivatives
The phenomenon of helicity and chirality in derivatives of this compound is a direct consequence of hindered rotation, or atropisomerism, around the single bonds connecting the naphthyl and benzoyl moieties to the amide nitrogen. This restricted rotation gives rise to non-superimposable mirror images, known as atropisomers, which are stable, isolable stereoisomers. The presence of bulky substituents on the aromatic rings exacerbates steric hindrance, thereby increasing the energy barrier for rotation and the stability of the individual atropisomers.
The chirality in these derivatives is not centered on a stereogenic atom but is axial, arising from the non-planar arrangement of the two aromatic ring systems. This axial chirality leads to helical structures, which can be described by their helicity (P for plus or right-handed, and M for minus or left-handed). The stability of these helical conformers is a critical factor in their potential applications in areas such as asymmetric catalysis and materials science.
Detailed research into the structural characteristics of these and related compounds has provided valuable insights into the energetic requirements for atropisomerism and the geometric parameters that define their chiral structures.
Research Findings on Rotational Barriers and Conformational Analysis
The stability of atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric hindrance and allow for the interconversion of the enantiomeric conformers. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for measuring these barriers. For a series of related N,N-dialkyl isonicotinamides, the free energy of activation (ΔG‡) for rotation around the C-N bond has been determined. researchgate.net Similarly, studies on primary carbamates have reported free energies of activation for conformational isomerization about the N-C bond in the range of 12.4 to 14.3 kcal/mol. researchgate.net For axially chiral enamides, the barrier to rotation around the N-alkenyl bond can vary significantly, from less than 8.5 to as high as 31.0 kcal mol⁻¹, depending on the substitution pattern. acs.org
X-ray crystallography provides precise data on the solid-state conformation of these molecules, including the critical dihedral angles that define their helicity. In a study of N-Benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide, a compound with a similar structural framework, the two amide groups were found to be non-coplanar, with dihedral angles between the respective NCO groups of approximately 50.37° and 51.22°. nih.goviucr.org The orientation of the phenyl rings relative to the central naphthalene (B1677914) system also showed significant variation, with dihedral angles ranging from 72.82° to 86.63°. nih.goviucr.org In another related structure, N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, the two p-fluorophenyl rings are inclined at approximately 73.6° and 73.9° to the naphthoquinone ring system. iucr.org
The synthesis of these chiral molecules often involves atroposelective methods, which aim to produce a single enantiomer. Chiral phosphoric acids have been successfully employed as catalysts in the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates to construct atroposelective naphthalene-1,2-diamines. nih.govnih.gov
The following table summarizes key data from studies on this compound derivatives and structurally related compounds, illustrating the range of rotational barriers and dihedral angles observed.
| Compound Class/Derivative | Method | Parameter | Value | Reference |
| Axially Chiral Enamides | Dynamic NMR | Rotational Barrier (ΔG‡) | <8.5 to 31.0 kcal/mol | acs.org |
| Primary Carbamates | Dynamic NMR | Rotational Barrier (ΔG‡) | 12.4 to 14.3 kcal/mol | researchgate.net |
| N-Benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide | X-ray Crystallography | Dihedral Angle (NCO groups) | 50.37° and 51.22° | nih.goviucr.org |
| N-Benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide | X-ray Crystallography | Dihedral Angle (Phenyl to Naphthyl) | 72.82° to 86.63° | nih.goviucr.org |
| N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide | X-ray Crystallography | Dihedral Angle (Fluorophenyl to Naphthoquinone) | 73.6° and 73.9° | iucr.org |
Computational Chemistry and in Silico Approaches in 2 1 Naphthyl Benzamide Research
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical properties without the need for empirical data. nih.gov For 2-(1-naphthyl)benzamide, DFT studies can elucidate its structural geometry, stability, and reactivity.
Electronic structure analysis provides a map of the electron distribution within a molecule, which is key to understanding its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgbrsnc.in The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyl and benzamide (B126) rings, while the LUMO would also be distributed across these aromatic systems.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electrophilic and nucleophilic sites. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a primary hydrogen bond acceptor. The amide hydrogen, in contrast, would exhibit a positive potential, marking it as a hydrogen bond donor.
| Parameter | Predicted Location/Value | Significance |
|---|---|---|
| HOMO | Delocalized over naphthyl and benzamide rings | Region of electron donation (nucleophilic character) |
| LUMO | Delocalized over naphthyl and benzamide rings | Region of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates potential for chemical reactivity and charge transfer |
| MEP | Negative potential (red) around carbonyl oxygen | Site for hydrogen bonding and electrophilic interactions |
| Positive potential (blue) around amide hydrogen | Site for hydrogen bond donation |
DFT calculations are also highly effective at predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound.
Vibrational Spectra: Theoretical calculations of vibrational frequencies (corresponding to IR and Raman spectra) can be performed to identify the characteristic vibrational modes of the molecule. For this compound, key predicted peaks would include the C=O stretching of the amide group, N-H stretching, and various C-H and C=C stretching modes from the aromatic rings. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and its conformation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.netchemrxiv.org The calculations can determine the maximum absorption wavelength (λmax), which arises from electronic excitations, typically π→π* transitions within the aromatic naphthyl and benzoyl systems. The predicted spectrum for this compound would be characterized by strong absorptions in the UV region, reflecting its conjugated aromatic structure. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Studies on compounds structurally similar to this compound, such as N-[1-(naphthalen-1-yl)ethyl]benzamide derivatives, have been conducted to explore their potential as inhibitors of various enzymes, including SARS-CoV Papain-Like Protease (PLpro). d-nb.infomdpi.com
Docking simulations place the ligand into the binding site of a target protein and score the different poses based on their steric and energetic fit. The analysis of the best-scoring pose reveals the specific interactions that stabilize the ligand-protein complex.
For a ligand like this compound, the binding mode is dictated by its distinct chemical features. ontosight.ai The large, hydrophobic naphthyl group is well-suited to fit into hydrophobic pockets within a protein's active site, forming π-π stacking or T-shaped interactions with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). d-nb.infomdpi.com The benzamide moiety can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), forming key interactions with polar residues such as Aspartic acid (Asp), Glutamine (Gln), or Serine (Ser). ontosight.aiscispace.com
| Molecular Moiety | Type of Interaction | Potential Interacting Residues |
|---|---|---|
| Naphthyl Group | Hydrophobic Interactions | Leucine (Leu), Proline (Pro), Valine (Val) |
| π-π Stacking/T-shaped | Tyrosine (Tyr), Phenylalanine (Phe) | |
| Benzamide Group | Hydrogen Bond (Acceptor from C=O) | Glutamine (Gln), Serine (Ser), Lysine (Lys) |
| Hydrogen Bond (Donor from N-H) | Aspartic Acid (Asp), Glutamic Acid (Glu) |
Docking programs use scoring functions to estimate the binding free energy (ΔG_bind) of the ligand-protein complex, which indicates the binding affinity. A more negative value suggests a stronger and more stable interaction. For more accurate estimations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from molecular dynamics simulations. nih.govnih.govsemanticscholar.org These calculations consider contributions from van der Waals forces, electrostatic interactions, and solvation energy to provide a more refined prediction of binding affinity. nih.gov Studies on benzamide derivatives have shown a strong correlation between calculated binding energies and experimentally determined inhibitory activities. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique is used to assess the stability of the docked complex and to observe how the interactions evolve over a period, typically nanoseconds to microseconds.
In the context of this compound research, an MD simulation would start with the best-docked pose of the compound within its target protein. The simulation would reveal whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.gov Researchers analyze parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the system. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial pose. MD simulations can also uncover conformational changes in the protein or ligand upon binding, providing a more complete understanding of the interaction dynamics. scispace.com
Conformational Changes of Target Proteins upon Binding.
The binding of a ligand to its protein target is often accompanied by conformational changes in the protein, a phenomenon known as induced fit. These structural rearrangements can be crucial for the biological activity of the compound. Computational studies, particularly X-ray crystallography and molecular modeling, have provided detailed insights into the conformational changes induced by inhibitors structurally related to this compound.
A notable example involves derivatives of N-(1-naphthylethyl)-benzamide, which are closely related to this compound. Research on the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2, a key enzyme in the viral life cycle, has shown that the binding of these inhibitors can cause significant structural alterations. Comparison of the apoenzyme (ligand-free) structure of SARS-CoV PLpro with the structure of the enzyme complexed with an inhibitor reveals substantial conformational differences. sphinxsai.com For instance, the binding of one such inhibitor induces a large space between a key structural element known as blocking loop 2 and the main body of the protein. jppres.com This induced conformational change creates new pockets that can be exploited for the design of next-generation inhibitors with improved affinity and selectivity. jppres.com
In some cases, the binding of an inhibitor can induce conformational changes that render certain regions of the protein, such as the GG-binding channel in PLpro, inaccessible. jppres.com These inhibitor-induced conformational changes are a critical aspect of their mechanism of action and highlight the dynamic nature of protein-ligand interactions.
Dynamic Behavior of Ligand-Receptor Complexes.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of ligand-receptor complexes over time. mdpi.comnih.gov By simulating the movements of atoms and molecules, MD provides a detailed picture of the stability of the complex, the nature of the interactions, and the conformational flexibility of both the ligand and the protein. mdpi.com
In the study of benzamide derivatives, MD simulations have been employed to assess the stability of docked protein-ligand complexes. pensoft.netresearchgate.net These simulations can reveal whether a ligand remains stably bound in the active site of the target protein or if it dissociates over the course of the simulation. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the average displacement of atoms, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different regions of the protein. mdpi.com Stable RMSD values for the ligand-protein complex suggest a stable binding mode. mdpi.com
MD simulations also provide insights into the specific interactions that contribute to the stability of the complex, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein. researchgate.net The temporal evolution of these interactions can be monitored throughout the simulation, providing a dynamic view of the binding event. mdpi.com For instance, studies on benzamide inhibitors of sirtuins have used MD simulations to investigate the stability of the inhibitor-protein complexes and to understand the molecular basis for their isoform selectivity. mdpi.com
Pharmacophore Modeling and Virtual Screening.
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. researchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. researchgate.netnih.gov
This strategy has been successfully applied in the discovery of inhibitors for various targets using benzamide and related scaffolds. For example, pharmacophore models have been developed for inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov A five-point pharmacophore model for aminophenyl benzamide derivatives with HDAC inhibitory activity was generated, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov
Virtual screening campaigns based on such pharmacophore models have led to the identification of novel hit compounds. nih.gov In a study targeting catechol-O-methyltransferase (COMT), another important drug target, a pharmacophore-based virtual screening identified several potential inhibitors. nih.gov One of the hit compounds, ((4S)-4-(2H-benzimidazol-2-yl)-1-(1-naphthyl) pyrrolidin-2-one), contains a naphthyl group, highlighting the utility of this approach in identifying compounds with specific structural motifs. nih.gov
The following table summarizes the key features of a pharmacophore model developed for aminophenyl benzamide derivatives as HDAC inhibitors. nih.gov
| Feature Type | Number of Features |
| Aromatic Ring (R) | 2 |
| Hydrogen Bond Donor (D) | 2 |
| Hydrogen Bond Acceptor (A) | 1 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Activity-Activity Relationship (QAAR) Approaches.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Activity-Activity Relationship (QAAR) are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or selectivity. sphinxsai.com These models are valuable tools for predicting the activity of newly designed compounds and for understanding the structural features that are important for biological activity.
QSAR studies have been extensively performed on benzamide derivatives for various therapeutic targets. For instance, 2D and 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors have been conducted to identify the key molecular descriptors that influence their inhibitory activity. sphinxsai.com These studies have revealed the importance of steric, electronic, and hydrophobic properties for the biological activity of these compounds.
A particularly relevant study focused on benzamide-derived HDAC3 inhibitors, employing both QSAR and QAAR approaches. researchgate.net The QSAR models indicated that molecular size, shape, and steric effects are crucial for potent HDAC3 inhibition. researchgate.net The QAAR models, which correlate the activity at one target with the activity at another, provided insights into the structural requirements for achieving selectivity of HDAC3 inhibitors over other HDAC isoforms like HDAC1 and HDAC2. researchgate.net The QAAR analysis suggested that modifications to the benzamide scaffold should aim for lower steric bulk and nonpolar features to enhance HDAC3 selectivity. researchgate.net
The following table presents the statistical parameters of a 3D-QSAR model developed for N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors. sphinxsai.com
| Parameter | Value |
| r² (correlation coefficient) | 0.927 |
| r²cv (cross-validated correlation coefficient) | 0.815 |
| r²pred (predictive correlation coefficient) | 0.845 |
These statistical values indicate a robust and predictive QSAR model that can be used to guide the synthesis of new and more potent inhibitors. sphinxsai.com
Molecular Interactions and Biological Target Engagement of 2 1 Naphthyl Benzamide and Analogs
Enzyme Inhibition Mechanisms
Cholinesterase (AChE and BChE) Inhibition
Derivatives of 2-(1-naphthyl)benzamide have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for regulating acetylcholine (B1216132) levels in the nervous system. nih.gov Overactivity of these enzymes is linked to neurodegenerative conditions like Alzheimer's disease. nih.gov
Kinetic studies have revealed that these compounds exhibit distinct modes of inhibition for AChE and BChE. For instance, a specific naphthalene-containing N-(1-benzylpiperidine) benzamide (B126) derivative acts as a non-competitive inhibitor of AChE and a mixed-type inhibitor of BChE. nih.govmedchemexpress.com This dual inhibition is a sought-after characteristic for potential therapeutic agents targeting the cholinergic system. nih.gov Molecular docking studies support these findings, indicating that the inhibitor binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govacs.org The naphthalene (B1677914) moiety typically orients towards the PAS, while other parts of the molecule interact with the CAS. nih.govacs.org
For example, one study identified a methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide as a potent dual inhibitor with IC50 values of 0.176 µM for AChE and 0.47 µM for BChE. nih.gov The kinetic analysis showed a non-competitive inhibition for AChE with a Ki value of 0.21 µM, and a mixed-fashion inhibition for BChE with a Ki of 0.15 µM. nih.govmedchemexpress.com Another optimized 6-methoxy-naphthyl derivative demonstrated non-competitive inhibition for both AChE and BChE with Ki values of 46 nM and 115 nM, respectively. nih.gov
Table 1: Cholinesterase Inhibition Data for this compound Analogs
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|---|
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide | AChE | 0.176 nih.gov | Non-competitive nih.govmedchemexpress.com | 0.21 nih.govmedchemexpress.com |
| BChE | 0.47 nih.gov | Mixed-type nih.govmedchemexpress.com | 0.15 nih.govmedchemexpress.com | |
| 6-methoxy-naphthyl derivative (SB-1436) | AChE | 0.176 nih.gov | Non-competitive nih.gov | 0.046 nih.gov |
| BChE | 0.370 nih.gov | Non-competitive nih.gov | 0.115 nih.gov |
Papain-Like Protease (PLpro) Inhibition (e.g., SARS-CoV PLpro)
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, is a critical enzyme for viral replication and for evading the host's immune response. mdpi.compnas.org It cleaves the viral polyprotein and also removes ubiquitin and ISG15 from host proteins. pnas.orgnih.gov Naphthalene-based benzamide derivatives have emerged as a significant class of non-covalent inhibitors of PLpro. pnas.orgnih.gov
The inhibitor GRL0617, a 5-amino-2-methyl-N-[(1R)-1-(1-naphthalen-1-ylethyl]benzamide, was initially identified as an inhibitor of SARS-CoV PLpro and later found to be effective against SARS-CoV-2 PLpro. mdpi.comfrontiersin.org These inhibitors function by binding to a site near the catalytic triad, sterically hindering the binding of substrate proteins. mdpi.com The interaction is stabilized by hydrogen bonds and π-π stacking interactions, particularly with the BL2 loop of the enzyme. biorxiv.org The naphthalene and benzamide rings' orientation is crucial for this binding. acs.org
Table 2: SARS-CoV-2 PLpro Inhibition by Naphthalene-based Benzamide Analogs
| Compound | Target | IC50 (µM) | Antiviral EC50 (µM) |
|---|---|---|---|
| GRL0617 | SARS-CoV PLpro | 20.1 ± 1.1 pnas.org | 15 pnas.org |
| Analog 5 | SARS-CoV PLpro | Not specified | ~10-15 pnas.org |
| Analog 6 | SARS-CoV PLpro | Not specified | ~10-15 pnas.org |
Histone Deacetylase (HDAC) Inhibition, particularly HDAC3
Histone deacetylases (HDACs) are enzymes that play a key role in regulating gene expression by removing acetyl groups from histones. nih.gov Their dysregulation is implicated in various diseases, including cancer. nih.gov Benzamide derivatives, particularly those with an N-(2-aminophenyl)benzamide scaffold, are a prominent class of HDAC inhibitors, showing selectivity for class I HDACs (HDAC1, 2, and 3). nih.govresearchgate.net
A crucial feature of many HDAC inhibitors is a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site. acs.org While traditional inhibitors often use a hydroxamic acid group, the ortho-amino group of the benzamide moiety in compounds like entinostat (B1683978) and chidamide (B1683975) serves as an effective ZBG. nih.govthieme-connect.com This interaction is vital for their inhibitory activity. nih.gov However, some studies have explored benzamide inhibitors that may not directly interact with the zinc ion but still exhibit potent inhibition through other interactions within the active site tunnel. nih.gov
Research has focused on developing isoform-selective HDAC inhibitors. For example, linker-less benzamides have been designed to achieve HDAC3 selectivity. researchgate.net One such compound with a 6-quinolinyl moiety as the cap group showed an IC50 of 560 nM for HDAC3. researchgate.net Another study reported a 2-substituted benzamide that inhibited HDAC3 with an IC50 of 29 nM and displayed over 300-fold selectivity over other isoforms. mdpi.com
Table 3: HDAC Inhibition by Benzamide Derivatives
| Compound | Target HDAC | IC50 (nM) | Selectivity |
|---|---|---|---|
| Linker-less benzamide (6-quinolinyl cap) | HDAC3 | 560 researchgate.net | Selective for HDAC3 over other class I HDACs researchgate.net |
| 2-substituted benzamide (Compound 22) | HDAC3 | 29 mdpi.com | >300-fold selective over other isoforms mdpi.com |
| Indole-containing benzamide (Compound 3j) | HDAC1 | 330 thieme-connect.com | Selective for HDAC1 over HDAC2, 6, 8 thieme-connect.com |
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. nih.gov Certain benzamide derivatives have been investigated as protein kinase inhibitors.
For instance, a series of 2-aminobenzimidazoles were identified as selective inhibitors of the NF-κB activation pathway induced by protein kinase C (PKC) activators. acs.org While these compounds did not directly inhibit PKC isoforms at the tested concentrations, they effectively blocked the downstream signaling cascade. acs.org Other research has focused on developing benzamide derivatives as inhibitors of specific kinases like the dual-specificity mitogen-activated protein kinase kinase (MEK1/2) and MAPK-activated protein kinase 2 (MK2). nih.govaatbio.com Furthermore, pyrazolopyrimidine compounds with a 1'-naphthylmethyl group have been shown to inhibit protein kinases like Cdc28-as1. google.com
Receptor Binding and Modulation
The compound this compound and its analogs interact with a variety of biological targets, leading to the modulation of their activity. These interactions are crucial for their potential pharmacological effects. This section details the binding and modulation of key receptors by these compounds.
Sigma-2 (σ₂) Receptor Ligand Binding
Sigma receptors, initially misclassified as opioid receptors, are now recognized as unique proteins with two main subtypes, σ₁ and σ₂. scielo.br The σ₂ receptor, in particular, is overexpressed in proliferating tumor cells, making it a target for cancer diagnostics and therapeutics. nih.govacs.org
While direct binding data for this compound at the σ₂ receptor is not extensively detailed in the provided context, the structural features of this compound are relevant to the development of sigma receptor ligands. The general pharmacophore for many sigma ligands includes a basic nitrogen atom and hydrophobic regions. acs.org Structure-activity relationship studies on various series of compounds have shed light on the features that govern affinity and selectivity for the σ₂ receptor. For instance, in one series, replacing phenyl groups with 1-naphthyl or 2-naphthyl groups did not prove beneficial for affinity. scielo.br
The development of selective σ₂ receptor ligands is an active area of research. acs.org Compounds are often evaluated for their binding affinity (Ki) at both σ₁ and σ₂ receptors to determine selectivity. scielo.br The radioligand [³H]DTG is commonly used in binding assays, often in combination with a selective σ₁ ligand to isolate binding to the σ₂ receptor. scielo.br
Table 2: General Characteristics of Sigma Receptors
| Receptor Subtype | Molecular Weight | Key Characteristics | Relevance |
| σ₁ | ~25 kDa | Pluripotent chaperone protein. nih.gov | Therapeutic target for various CNS disorders and cancer. acs.orgnih.gov |
| σ₂ | ~21.5 kDa | Overexpressed in proliferating tumor cells. nih.gov | Biomarker for cancer and target for antitumor agents. acs.org |
Kv7 Channel Activation
Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5) are crucial regulators of neuronal excitability. nih.govnih.gov The M-current, a slow, non-inactivating potassium current, is primarily mediated by the heteromeric assembly of Kv7.2 and Kv7.3 subunits. nih.govresearchgate.net Activation of these channels leads to hyperpolarization of the cell membrane, which reduces the likelihood of action potential firing. nih.gov Consequently, Kv7 channel openers are being investigated for the treatment of hyperexcitability disorders like epilepsy. acs.org
While the provided information does not directly implicate this compound as a Kv7 channel activator, the principles of Kv7 channel modulation are relevant. Retigabine, a well-known Kv7 channel opener, acts by shifting the voltage-dependence of channel activation to more negative potentials. nih.gov The development of new Kv7 activators often involves synthesizing and testing analogs of known modulators. acs.org The efficacy of these compounds is typically assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings, to measure changes in Kv7 currents in cells expressing these channels. researchgate.netacs.org
Table 3: Properties of Neuronal Kv7 Channels
| Channel Subunits | Primary Function | Physiological Role | Therapeutic Relevance |
| Kv7.2/Kv7.3 | Mediate the M-current. nih.gov | Regulate neuronal excitability. nih.gov | Target for anticonvulsant drugs. nih.gov |
| Kv7.4 | Expressed in auditory and vestibular systems. nih.gov | --- | --- |
| Kv7.5 | Expressed in brain and skeletal muscle. nih.gov | --- | --- |
PPARγ Partial Agonism
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. nih.govsci-hub.se Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective in treating type 2 diabetes but are associated with side effects. nih.govmdpi.com This has led to the search for partial agonists, which may offer a better therapeutic profile. mdpi.com
Analogs of this compound have been investigated as PPARγ modulators. In a series of reversed amide derivatives, the introduction of a 1-naphthyl group resulted in a compound with decreased agonist efficacy compared to derivatives with smaller aromatic groups. nih.gov This suggests that the bulky naphthyl group may hinder the optimal conformational changes in the receptor required for full activation.
The development of PPARγ partial agonists often involves screening compound libraries and then optimizing leads through medicinal chemistry. sci-hub.semdpi.com The activity of these compounds is characterized using cell-based reporter gene assays to measure their ability to activate PPARγ-mediated transcription. nih.govresearchgate.net The goal is to identify compounds that elicit a submaximal response compared to full agonists like rosiglitazone. mdpi.com
Table 4: Activity of a Naphthyl-Containing PPARγ Modulator
| Compound ID | Modification | PPARγ Activity |
| 13e | Introduction of a 1-naphthyl group | Decreased agonist efficacy |
Modulation of Cellular and Biochemical Pathways
The interaction of this compound and its analogs with their molecular targets can trigger downstream effects on various cellular and biochemical pathways. This section explores the modulation of lysosomal degradation processes.
Interplay with Mitochondrial Metabolism
Mitochondria are central to cellular metabolism and are increasingly recognized as a target for therapeutic intervention, particularly in cancer. The distinct metabolic phenotype of cancer cells, characterized by a reliance on aerobic glycolysis (the Warburg effect), also presents vulnerabilities that can be exploited. The naphthyl moiety, a component of this compound, has been implicated in the mitochondrial targeting and functional modulation of some molecules.
For instance, a gonadotropin-releasing hormone-II (GnRH-II) antagonist, which incorporates a D-2-naphthylalanine residue, has been shown to localize within the mitochondria of prostate cancer cells. nih.gov This localization was associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately leading to autophagy-mediated cell death. nih.gov This suggests that the naphthyl group can facilitate the entry of molecules into mitochondria and disrupt their normal function.
Furthermore, the anticancer agent lonidamine (B1675067), which features a 1-(2,4-dichlorobenzyl)indazole-3-carboxylic acid structure and thus is structurally distinct but also contains a bicyclic aromatic system, is known to interfere with mitochondrial energy metabolism. nih.gov Specifically, lonidamine inhibits the succinate-ubiquinone reductase activity of mitochondrial complex II, leading to an accumulation of succinate (B1194679) and the induction of cellular ROS. nih.gov
These findings indicate that compounds containing a naphthyl or similar bicyclic aromatic group may possess the ability to interact with and disrupt mitochondrial metabolic pathways. The interplay of this compound with mitochondrial metabolism would likely depend on its ability to penetrate the mitochondrial membranes and interact with components of the electron transport chain or other metabolic enzymes.
Structure Activity Relationship Sar Investigations of 2 1 Naphthyl Benzamide Derivatives
Impact of Naphthyl Moiety Substitution on Activity
The 1-naphthyl group is a crucial component of the 2-(1-naphthyl)benzamide scaffold, and its substitution patterns have been shown to significantly affect biological activity. While direct studies on a wide range of substituted 2-(1-naphthyl)benzamides are limited, valuable insights can be drawn from related naphthalenecarboxamide series, which have been investigated for their antimycobacterial properties.
In studies of ring-substituted naphthalene-1-carboxanilides, the lipophilicity and electronic properties of substituents on the naphthalene (B1677914) ring were found to be key determinants of antimycobacterial activity. It has been observed that increased lipophilicity, up to a certain point, can be favorable for activity. However, excessively high lipophilicity can have a detrimental effect nih.gov. Similarly, the electronic properties of the substituents, described by polar substituent constants (σ*), play a role, with electron-withdrawing groups often influencing activity nih.gov. For instance, in a series of 2-hydroxynaphthalene-1-carboxanilides, substituents with a significant electron-withdrawing effect were favored for antimycobacterial efficacy researchgate.net.
Influence of Benzamide (B126) Ring Substitutions on Activity and Selectivity
The benzamide ring of the this compound scaffold offers a versatile platform for structural modifications to modulate biological activity and selectivity. A number of studies on various benzamide-containing compounds have demonstrated that the nature and position of substituents on this ring are critical for target interaction.
In the context of fungicidal activity, the SAR of benzamide derivatives has been explored, revealing that specific substitutions can lead to potent antifungal agents. For instance, in a series of novel benzamide derivatives containing a triazole moiety, it was found that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly improved antifungal activity. Conversely, the introduction of a 4-methoxy or trifluoromethyl group led to a decrease in activity nih.govresearchgate.net. Another study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed that a 2-fluoro substituent on the benzene ring resulted in superior inhibitory activity against a panel of fungi nih.gov. These results highlight the importance of small, electronegative substituents for enhancing the fungicidal properties of benzamide derivatives.
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on aryl benzamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) have provided detailed insights into the structural requirements for activity. These studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have created 3D contour maps that visualize the favorable and unfavorable regions for different types of substituents on the benzamide ring nih.govnih.govbohrium.comresearchgate.net. For example, these models can indicate where bulky groups are tolerated or where hydrogen bond donors or acceptors would enhance binding affinity. Such analyses have been instrumental in understanding the binding modes of these modulators and in guiding the design of new analogs with improved potency and selectivity nih.govnih.govbohrium.com.
The table below summarizes the observed influence of benzamide ring substitutions on the activity of related benzamide derivatives.
| Substitution Position | Substituent Type | Effect on Activity | Reference |
| Ortho (2-position) | Fluoro (F) | Increased fungicidal activity | nih.gov |
| Para (4-position) | Methoxy (OMe), Trifluoromethyl (CF3) | Decreased fungicidal activity | nih.govresearchgate.net |
| General | Fluoro (F), Chloro (Cl) | Increased fungicidal activity | nih.govresearchgate.net |
These findings underscore the principle that even subtle changes to the substitution pattern on the benzamide ring can have a profound impact on the biological activity and selectivity profile of this compound derivatives.
Role of Amide Linker and Side Chain Modifications
Bioisosteres are chemical groups that have similar physical or chemical properties to the functional group they are replacing. For the amide bond, a variety of heterocyclic rings have been successfully employed as bioisosteres. These include, but are not limited to, 1,2,3-triazoles, oxadiazoles, and imidazoles nih.govresearchgate.netdrughunter.comu-tokyo.ac.jpcambridgemedchemconsulting.com. These five-membered heterocycles can mimic the steric and electronic properties of the amide group, including its ability to participate in hydrogen bonding, while being more resistant to hydrolysis by amidases nih.gov.
For example, the 1,2,3-triazole ring is considered an excellent non-classical bioisostere of the amide bond and has been used to refine the therapeutic properties of many amide-containing molecules nih.gov. Similarly, oxadiazoles have been used as amide surrogates to improve the metabolic stability of compounds targeting various receptors, such as the metabotropic glutamate receptor subtype-7 (mGlu7) nih.gov.
The table below lists some common amide bond bioisosteres that could be applied to modify the this compound scaffold.
| Amide Bioisostere | Key Features | Potential Advantages |
| 1,2,3-Triazole | Mimics amide geometry and H-bonding | Enhanced metabolic stability |
| Oxadiazole | Mimics amide electronics and H-bonding | Improved metabolic stability |
| Imidazole | Can act as H-bond donor/acceptor | Increased metabolic stability, potential for altered solubility |
| Tetrazole | Acidic bioisostere of carboxylic acids, can also replace amides | Can introduce new interactions |
| Pyrazole | Aromatic heterocycle | Can provide a rigid linker |
In addition to replacing the amide bond entirely, modifications to the side chains attached to the amide nitrogen can also have a significant impact on activity. These modifications can alter the steric bulk, lipophilicity, and hydrogen bonding capacity of the molecule, leading to changes in target affinity and selectivity.
Stereochemical Effects on Biological Activity
If a chiral center is introduced into the this compound structure, for instance, in a side chain attached to the amide nitrogen or as a substituent on either of the aromatic rings, it would be expected that the resulting enantiomers or diastereomers would exhibit different biological activities. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for a more favorable interaction with the binding site of a target protein than the other stereoisomer.
The differential activity of stereoisomers can arise from several factors:
Differential Binding Affinity: One enantiomer may fit more snugly into a chiral binding pocket, leading to a higher affinity and greater potency.
Differential Metabolism: Enzymes responsible for drug metabolism are also chiral and may metabolize one stereoisomer more rapidly than the other, leading to differences in the duration of action and pharmacokinetic profile.
Differential Target Selectivity: In some cases, different stereoisomers of a drug can interact with different biological targets, leading to different pharmacological effects or side-effect profiles.
The importance of stereochemistry has been demonstrated in numerous drug classes. For example, the famous case of thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, serves as a stark reminder of the profound impact of stereochemistry on biological activity and safety. Therefore, should chiral derivatives of this compound be synthesized, a thorough investigation of the biological properties of the individual stereoisomers would be essential for the development of a safe and effective therapeutic agent.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The identification of the pharmacophoric features of this compound derivatives is crucial for understanding their mechanism of action and for the design of new, more potent, and selective ligands. While a specific pharmacophore model for this compound has not been explicitly reported across a wide range of targets, we can infer the key features by examining related compounds and general principles of molecular recognition.
Pharmacophore models are typically derived from the 3D structures of a set of active compounds or from the structure of the ligand-binding pocket of a target protein. These models usually consist of a combination of features such as:
Hydrogen Bond Acceptors (HBAs): The carbonyl oxygen of the amide linker in this compound is a prominent hydrogen bond acceptor.
Hydrogen Bond Donors (HBDs): The amide N-H group can act as a hydrogen bond donor.
Hydrophobic (HY) or Aromatic (AR) Regions: The naphthyl and benzamide rings are large, hydrophobic, and aromatic moieties that can engage in hydrophobic and π-π stacking interactions with the target.
Positive or Negative Ionizable Features: The introduction of appropriate substituents could add charged groups that can form ionic interactions.
Studies on other benzamide-containing molecules have led to the development of pharmacophore models for various targets. For instance, pharmacophore models for acetylcholinesterase (AChE) inhibitors often include hydrophobic features and a hydrogen bond donor nih.gov. Similarly, pharmacophore models for allosteric modulators of G-protein coupled receptors (GPCRs) highlight the importance of specific arrangements of hydrophobic and hydrogen bonding features for binding to allosteric sites nih.govacs.orgqub.ac.uknih.gov.
Based on the structure of this compound and insights from related compounds, a hypothetical pharmacophore model would likely include:
A hydrophobic/aromatic feature corresponding to the 1-naphthyl ring.
A hydrogen bond acceptor feature from the amide carbonyl oxygen.
A hydrogen bond donor feature from the amide N-H group.
A second hydrophobic/aromatic feature corresponding to the benzamide ring.
The spatial arrangement of these features would be critical for optimal target interaction. The development of a robust pharmacophore model for a specific biological target of this compound derivatives would require experimental data from a series of active and inactive analogs and could be greatly aided by computational techniques such as 3D-QSAR and molecular docking.
Perspectives and Future Directions in Chemical Biology Research on 2 1 Naphthyl Benzamide
Exploration of Undiscovered Biological Targets
While the specific biological targets of 2-(1-naphthyl)benzamide are not yet fully elucidated, the structural motifs within the molecule suggest several promising avenues for investigation. Naphthyl-containing compounds have been identified as inhibitors of viral enzymes like the papain-like protease (PLpro) of SARS-CoV, where they bind in the S3-S4 subsites. nih.gov Similarly, various benzamide (B126) derivatives have shown activity against a wide range of targets, including human ectonucleotidases (h-NTPDases) and the 2-trans enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. mdpi.comrsc.org
Future research should focus on unbiased screening of this compound and its analogs against diverse target classes to uncover novel bioactivities. Phenotypic screening followed by target deconvolution could reveal unexpected therapeutic applications. Given the precedent set by related structures, particular attention could be paid to proteases, kinases, and enzymes involved in metabolic pathways.
Development of Novel Synthetic Routes for Diverse Analogs
The generation of a diverse chemical library based on the this compound scaffold is crucial for systematically exploring its structure-activity relationships (SAR). While specific synthetic routes for this exact compound are not extensively detailed, modern organic synthesis offers numerous strategies for creating a wide array of analogs.
Future synthetic efforts could employ methodologies such as:
Multicomponent Reactions (MCRs): One-pot condensation reactions, similar to those used for synthesizing 1-amidoalkyl-2-naphthols, could efficiently generate diverse derivatives by varying the aldehyde, amine, and acid components. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed reactions could be used to introduce various substituents onto both the naphthyl and benzoyl rings, allowing for fine-tuning of steric and electronic properties.
Bioisosteric Replacement: Replacing the amide bond with metabolically stable bio-isosteres, such as the 1,2,4-oxadiazole (B8745197) ring, could improve the pharmacokinetic properties of resulting compounds. mdpi.comresearchgate.netmdpi.com This approach has been successfully used to create benzamide isosteres with fungicidal activity. mdpi.com
A hypothetical scheme for generating analogs could involve the reaction of 2-aminobiphenyl (B1664054) precursors with various substituted naphthoyl chlorides or employing multicomponent strategies.
| Synthetic Strategy | Potential Analog Class | Key Advantages | Reference Methodology |
| Multicomponent Condensation | Amidoalkyl-naphthyl derivatives | High efficiency, diversity from simple precursors | Synthesis of 1-amidoalkyl-2-naphthols researchgate.net |
| Pd-Catalyzed Cross-Coupling | Substituted aryl-naphthyl benzamides | Precise control over substitution patterns | General C-H activation/cycloaddition acs.org |
| Bioisosteric Replacement | 1,2,4-Oxadiazole-linked naphthyl-benzenes | Improved metabolic stability and properties | Synthesis of benzamide isosteres mdpi.com |
| Amide Bond Formation | Substituted 2-(1-naphthyl)benzamides | Straightforward, wide availability of starting materials | General benzamide synthesis mdpi.com |
Advanced Computational Modeling for Optimized Design
In silico methods are indispensable for accelerating the design of optimized this compound analogs. Computational studies can guide synthetic efforts by predicting binding affinities, pharmacokinetic properties, and potential off-target effects, thereby reducing the time and cost of discovery.
Key computational approaches for future research include:
Molecular Docking: Once a biological target is identified, docking studies can predict the binding mode of this compound and its analogs within the active site. This has been effectively used for other benzamides to understand interactions with enzymes like InhA and sigma-1 receptors. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models, which correlate chemical structure with biological activity, can be developed for a series of analogs to identify key molecular descriptors that govern potency. This approach has been applied to naphthyl derivatives to understand their inhibitory activity against viral proteases. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, confirming the stability of binding poses predicted by docking and revealing key interactions. nih.gov
ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of analogs with favorable drug-like profiles. mdpi.comrsc.org
Integration with High-Throughput Screening Technologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. acs.orgnih.gov The integration of HTS is a critical next step for this compound research.
Future directions should involve:
Library Synthesis: Creation of a diverse library of this compound analogs using the synthetic strategies outlined in section 7.2.
Assay Development: Development of robust and sensitive biochemical or cell-based assays suitable for HTS formats (e.g., 384-well or 1536-well plates). axxam.com Fluorescence-based assays are a common and effective readout method used in HTS campaigns for enzyme inhibitors. acs.org
Screening and Hit Identification: Execution of HTS campaigns to identify "hit" compounds that modulate the activity of the target of interest.
Hit-to-Lead Optimization: Following up on initial hits with further SAR studies, guided by computational modeling, to develop potent and selective lead compounds.
| Screening Phase | Objective | Key Technologies/Methods |
| Primary Screen | Identify active compounds ("hits") from a large library. | HTS using fluorescence, luminescence, or absorbance assays in 384/1536-well format. axxam.com |
| Hit Confirmation | Verify the activity of initial hits and rule out artifacts. | Re-testing of hits, dose-response curves. |
| Secondary Assays | Characterize the mechanism of action and selectivity. | Orthogonal assays, counter-screens against related targets. |
| Lead Optimization | Improve potency, selectivity, and drug-like properties. | SAR studies, computational design, in vitro ADME profiling. axxam.com |
Contribution to Chemical Probe Development
Chemical probes are essential tools in chemical biology for interrogating the function of proteins and biological pathways. The this compound scaffold could serve as a valuable starting point for the development of novel chemical probes.
To transform this scaffold into a chemical probe, future work would involve the strategic incorporation of specific functional groups:
Reporter Tags: Introduction of a fluorophore (e.g., a naphthalimide) would enable visualization of the probe's distribution in living cells via fluorescence microscopy. nih.gov The inherent fluorescence of the naphthalene (B1677914) moiety itself might also be exploited.
Photoaffinity Labels: Incorporation of a diazirine or benzophenone (B1666685) group would allow for photo-inducible covalent cross-linking of the probe to its biological target, facilitating target identification and validation. mdpi.com
Bioorthogonal Handles: Attaching a terminal alkyne or azide (B81097) group would permit "click chemistry" ligation to reporter tags or affinity resins for pull-down experiments and proteomic analysis. mdpi.com
The development of such probes would enable a deeper understanding of the mechanism of action of this compound derivatives and help identify their direct cellular binding partners.
Multi-Target Ligand Design Principles
Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. nih.gov Multi-target ligands, which are single molecules designed to interact with two or more distinct targets, represent a promising therapeutic strategy. The this compound structure, featuring two distinct and readily modifiable aromatic systems, is well-suited for the application of multi-target design principles.
Future research could explore:
Pharmacophore Merging: Designing analogs that combine the key pharmacophoric features required for binding to two different targets. For example, one could attempt to merge the features of a known kinase inhibitor onto the benzamide portion while retaining features for a second target on the naphthyl ring. acs.org
Generative Deep Learning: Employing chemical language models (CLMs) and other AI-driven approaches to generate novel molecules that are predicted to be active against a desired pair of targets. nih.gov These models can learn from sets of known ligands for each target and propose new structures that fuse the relevant features.
By systematically modifying the two halves of the this compound molecule, it may be possible to create dual-action ligands with novel therapeutic profiles, embodying the principles of designed polypharmacology.
Q & A
Q. What are the optimal synthetic routes for 2-(1-naphthyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling 1-naphthylamine with benzoyl chloride derivatives under controlled conditions. For example, a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with amines (e.g., 4-methyl aniline) can yield benzamide analogs in short reaction times (1.0 min) . Optimization includes:
- Temperature : Room temperature for condensation steps; reflux for cyclization.
- Catalysts : Use Pd/C for hydrogenation steps to reduce nitro groups .
- Purification : Column chromatography or recrystallization to ensure purity.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Benzoyl chloride, pyridine, CH₂Cl₂ | 75-85 | ≥95% |
| Reduction | Pd/C, H₂, MeOH | 90 | ≥98% |
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2-8.5 ppm) and amide protons (δ 8.0-10.0 ppm). ¹³C NMR verifies carbonyl carbons (~168 ppm) .
- XRD : Resolves crystal packing and hydrogen-bonding networks for structural validation .
- HPLC : Monitors purity (>98%) and reaction progress .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Solvent Effects : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
- Contradiction Case : Aromatic proton splitting in ¹H NMR may arise from rotational isomerism; use 2D NOESY to confirm spatial proximity .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- Systematic Modifications : Introduce substituents (e.g., trifluoromethyl, nitro) at the benzamide or naphthyl group to assess electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and correlate with IC₅₀ values .
- Key SAR Findings :
| Substituent Position | Biological Activity (IC₅₀, nM) | LogP |
|---|---|---|
| 3-Nitro (naphthyl) | 12.5 ± 1.2 | 3.8 |
| 4-Trifluoromethyl (benzamide) | 8.9 ± 0.9 | 4.1 |
Q. How should experiments be designed to investigate the biological mechanisms of this compound?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes and LC-MS/MS to identify interacting proteins .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) affected by the compound .
- In Vivo Validation : Dose-response studies in murine models (e.g., xenografts) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
- Mechanistic Insight : If the compound inhibits platelet aggregation, use flow cytometry to measure P-selectin exposure .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and computational data for this compound conformers?
- Methodological Answer :
- XRD vs. DFT : Compare experimental bond lengths/angles with theoretical values. Discrepancies >5% suggest lattice packing effects .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π-π stacking) to explain deviations in torsion angles .
- Free Energy Landscapes : Use metadynamics simulations to identify low-energy conformers not observed in XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
